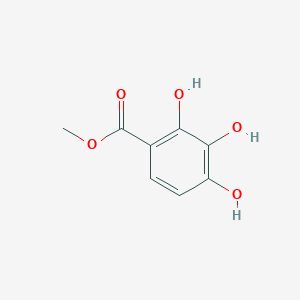
(((4,6-Dimethylpyrimidin-2-YL)amino)methylene)methane-1,1-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(((4,6-Dimethylpyrimidin-2-YL)amino)methylene)methane-1,1-dicarbonitrile is a chemical compound with a complex structure that includes a pyrimidine ring substituted with dimethyl groups and a methylene bridge connected to dicarbonitrile groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (((4,6-Dimethylpyrimidin-2-YL)amino)methylene)methane-1,1-dicarbonitrile typically involves the reaction of 4,6-dimethylpyrimidine-2-amine with a suitable methylene donor under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the methylene bridge. Common solvents used in this synthesis include ethanol or methanol, and the reaction is usually conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(((4,6-Dimethylpyrimidin-2-YL)amino)methylene)methane-1,1-dicarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the nitrile groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrimidine derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
(((4,6-Dimethylpyrimidin-2-YL)amino)methylene)methane-1,1-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (((4,6-Dimethylpyrimidin-2-YL)amino)methylene)methane-1,1-dicarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
4,6-Dimethylpyrimidine-2-amine: A precursor in the synthesis of the compound.
Methane-1,1-dicarbonitrile: Another related compound with similar nitrile groups.
Uniqueness
(((4,6-Dimethylpyrimidin-2-YL)amino)methylene)methane-1,1-dicarbonitrile is unique due to its specific combination of a pyrimidine ring with dimethyl substitutions and a methylene bridge connected to dicarbonitrile groups. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
IUPAC Name |
2-[[(4,6-dimethylpyrimidin-2-yl)amino]methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5/c1-7-3-8(2)15-10(14-7)13-6-9(4-11)5-12/h3,6H,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPSAKJPSLYTHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC=C(C#N)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-phenyloxane-4-carboxamide](/img/structure/B2880745.png)
![1-[(2-Chlorophenyl)acetyl]-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2880747.png)
![2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2880750.png)
![N-(2H-1,3-benzodioxol-5-yl)-1-(3,4-difluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2880751.png)
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide](/img/new.no-structure.jpg)

![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,5-dimethoxybenzene-1-sulfonamide](/img/structure/B2880756.png)
![[4-(4-Phenylpiperazin-1-yl)oxan-4-yl]methanamine](/img/structure/B2880757.png)
![methyl 5-(((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2880759.png)
![3-(4-ethoxyphenyl)-5-[(4-methylbenzenesulfonyl)methyl]-1,2,4-oxadiazole](/img/structure/B2880760.png)

![1-(4-methoxybenzyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2880763.png)


